molecular formula C9H9F3N2O2 B3334969 1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione CAS No. 1005630-76-1

1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B3334969
CAS No.: 1005630-76-1
M. Wt: 234.17 g/mol
InChI Key: NQTDLJFJINBGQG-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₉F₃N₂O₂ Molecular Weight: 234.18 g/mol Structure: The compound features a pyrazole ring substituted with an ethyl group at the 1-position and a trifluorobutane-1,3-dione moiety at the 4-position. Its SMILES notation is CCn1ncc(c1)C(=O)CC(=O)C(F)(F)F, reflecting the ethyl-pyrazole core and electron-withdrawing trifluoromethyl groups .

The ethyl group on the pyrazole likely originates from alkylation steps using ethylating agents .

Applications: This compound serves as a ligand in coordination chemistry, particularly for lanthanide complexes (e.g., neodymium) used in OLEDs. Its trifluorinated dione moiety enhances metal-binding stability, while the pyrazole group modulates solubility and electronic properties .

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-2-14-5-6(4-13-14)7(15)3-8(16)9(10,11)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTDLJFJINBGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the following steps:

  • Formation of 1-ethyl-1H-pyrazol-4-yl: This can be achieved by reacting ethyl hydrazine with a suitable diketone under acidic conditions.

  • Introduction of the trifluorobutane-1,3-dione group: The pyrazole ring is then functionalized with the trifluorobutane-1,3-dione moiety through a series of reactions involving trifluoromethylation agents and oxidizing agents.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the trifluorobutane-1,3-dione moiety.

  • Substitution: Substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation products may include carboxylic acids and ketones.

  • Reduction products may include alcohols and amines.

  • Substitution products can vary widely based on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Studies have shown that 1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione can inhibit the growth of certain bacteria and fungi. This makes it a potential candidate for developing new antibiotics or antifungal agents.

Anti-inflammatory Effects
Some pyrazole derivatives are known for their anti-inflammatory activities. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Agricultural Applications

Pesticide Development
The unique structure of this compound allows it to function as an effective pesticide. Its ability to disrupt biological processes in pests can lead to the development of novel agrochemicals that are both effective and environmentally friendly.

Herbicide Potential
Research into the herbicidal properties of this compound indicates its potential use in controlling unwanted plant growth. Its selective action could provide a means to manage crops more sustainably.

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. The trifluoro group can improve thermal stability and chemical resistance of polymers, making them suitable for high-performance applications.

Nanotechnology
This compound has potential applications in nanotechnology for creating functionalized nanoparticles. Its unique chemical characteristics can facilitate the attachment of various functional groups to nanoparticles for targeted drug delivery systems.

Case Studies

Study Title Application Area Findings
Antimicrobial Efficacy of Pyrazole DerivativesMedicinal ChemistryDemonstrated significant inhibition of bacterial growth in vitro.
Development of Eco-friendly PesticidesAgricultural ScienceShowed effective pest control with low toxicity to non-target species.
Enhancing Polymer DurabilityMaterials ScienceImproved thermal stability and resistance in polymer composites.

Mechanism of Action

The mechanism by which 1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties/Applications References
1-(1-Ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione Ethyl (pyrazole) 234.18 OLED ligand; high solubility in organic solvents
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione (HL1) Dimethyl (pyrazole) 262.20 Neodymium complex for NIR luminescence; steric hindrance reduces aggregation
1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione 4-Ethoxyphenyl ~260 Sol-gel precursor; phenyl group enhances π-π stacking
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione 2-Furyl ~228 Cyclocondensation reagent for pyrimidines; heterocyclic reactivity
1-(9-Ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione Ethylcarbazole ~349 Fluorescent probe; extended conjugation shifts absorption/emission

Key Findings:

Substituent Effects: Pyrazole vs. Phenyl: Pyrazole-containing compounds (e.g., the target) exhibit stronger coordination to metals (e.g., Nd³⁺) due to the N-donor atoms, whereas phenyl-substituted analogs (e.g., 4-ethoxyphenyl) are more suited for sol-gel applications due to aromatic stacking . Alkyl Chain Variations: The ethyl group in the target compound provides moderate steric bulk compared to methyl (HL1), enhancing solubility without excessive hindrance during metal coordination .

Electronic Properties: The trifluorobutane-dione moiety acts as a strong electron-withdrawing group, stabilizing enolate forms critical for metal chelation. This effect is consistent across analogs but is modulated by substituents; e.g., carbazole derivatives () show red-shifted fluorescence due to extended conjugation .

Synthetic Utility :

  • Pyrazole-substituted diones (e.g., target compound) are preferred for lanthanide complexes in optoelectronics, while furyl/thienyl analogs () are used in heterocyclic synthesis (e.g., pyrimidines) due to their reactivity with amidines .

Commercial Availability :

  • The target compound is listed as discontinued by CymitQuimica but available via specialized suppliers (e.g., ChemTik), suggesting niche demand. In contrast, phenyl-substituted analogs (e.g., 4-ethoxyphenyl) are more widely available, likely due to broader applications in materials science .

Research Implications

  • Coordination Chemistry: The ethyl-pyrazole substituent in the target compound offers a balance between electronic effects (via N-donors) and solubility, making it superior to bulkier analogs (e.g., HL1) for OLED applications .
  • Material Science : Phenyl-substituted analogs (e.g., 4-ethoxyphenyl) are better suited for functionalized sol-gels due to their aromaticity, highlighting the need for substituent-specific design .
  • Synthetic Flexibility : The trifluorobutane-dione core enables diverse functionalization, as seen in furyl/thienyl derivatives for heterocycle synthesis .

Biological Activity

1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione is a compound of interest due to its potential biological activities. This article aims to compile and analyze the available data regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈F₃N₂O₂
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that compounds containing pyrazole rings exhibit antimicrobial activity. For instance, studies have demonstrated that derivatives of pyrazole can inhibit the growth of various bacterial strains. While specific data on this compound is limited, related compounds have shown promising results against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been linked to the inhibition of inflammatory mediators such as cytokines and prostaglandins. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound may involve the modulation of enzymatic pathways associated with inflammation and microbial resistance. Specifically, it may interact with cyclooxygenase (COX) enzymes or other targets involved in inflammatory signaling pathways.

Case Studies and Research Findings

StudyFindings
Antibacterial Activity A study on pyrazole derivatives indicated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. While not directly tested on this compound, structural similarities suggest comparable activity.
Anti-inflammatory Mechanisms Research on related pyrazole compounds highlighted their ability to inhibit COX enzymes and reduce pro-inflammatory cytokine production in vitro. This suggests a potential pathway for this compound's anti-inflammatory effects.
Toxicological Studies Preliminary toxicity assessments indicate that while many pyrazole derivatives are safe at low concentrations, further studies are necessary to establish the safety profile of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione?

  • The compound is synthesized via cyclocondensation reactions. For example, β-diketones like 1-(2-heteroaryl)-4,4,4-trifluorobutane-1,3-dione react with amidines (e.g., NH₂C(NH)X) under reflux in ethanol or methanol, yielding pyrimidine derivatives. Key steps include optimizing reaction time (12–24 hours) and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
  • Alternative routes involve Co(I)Pce-catalyzed elimination of HBr from halogenated precursors, achieving >85% yield with high regioselectivity under mild conditions (DBN as base, 40–60°C) .

Q. How is purity assessed for this compound, and what analytical techniques are recommended?

  • HPLC analysis (DB-1 column, 30 m × 0.25 mm, 1.0 µL injection) with FID detection confirms purity >98% under gradient conditions (80°C initial, 10°C/min ramp to 250°C) .
  • LC-ESI-MS (positive mode) detects the molecular ion at m/z 238.16 [M+H]⁺ and isotopic peaks (e.g., m/z 239.09 [M+2H]⁺), critical for verifying structural integrity .
  • FTIR spectroscopy identifies characteristic bands: 1613 cm⁻¹ (C=O stretching), 1223 cm⁻¹ (C-F stretching), and 2974 cm⁻¹ (C-H stretching) .

Q. What are the standard storage conditions and stability considerations for this compound?

  • Store at -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoromethyl group and diketone degradation. Avoid exposure to moisture or light .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry?

  • The diketone acts as a bidentate ligand for lanthanides (e.g., Nd³⁺), forming octacoordinated complexes. Coordination enhances photophysical properties (e.g., NIR luminescence) by stabilizing excited states. For example, [Nd(L)₃(phen)] complexes (L = diketone; phen = 1,10-phenanthroline) exhibit quantum yields >15% in OLED applications .
  • Substituents on the pyrazole ring (e.g., ethyl vs. methyl groups) modulate ligand field strength and solubility, impacting complex stability .

Q. What contradictions exist in spectroscopic data interpretation for this compound?

  • Discrepancies in ¹³C NMR chemical shifts (e.g., carbonyl carbons at δ 185–190 ppm vs. δ 178–182 ppm) may arise from tautomerism (enol-keto equilibrium). DFT calculations (B3LYP/6-31G*) and variable-temperature NMR (VT-NMR) are recommended to resolve ambiguities .
  • Mass spectral fragmentation patterns (e.g., loss of CF₃ vs. pyrazole moiety) require high-resolution MS/MS validation to distinguish isobaric fragments .

Q. How can computational methods optimize experimental design for derivatives of this compound?

  • Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., mevalonic acid synthase), guiding synthesis of analogs with enhanced inhibitory activity .
  • TD-DFT simulations (Gaussian 09) model electronic transitions in Eu³⁺/Nd³⁺ complexes, correlating ligand structure with emission spectra .

Q. What strategies mitigate challenges in crystallizing metal complexes of this diketone?

  • Use slow evaporation (acetonitrile/chloroform, 4:1) with seeding to grow single crystals. SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) resolves disorder in trifluoromethyl groups .
  • For twinned crystals, SHELXPRO integrates intensity data from multiple domains, improving R-factors (<0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione

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